molecular formula C11H14N2O B8428303 N'-Hydroxy-5-indanylethanimidamide

N'-Hydroxy-5-indanylethanimidamide

Cat. No.: B8428303
M. Wt: 190.24 g/mol
InChI Key: MFVRFNLKOJMOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Hydroxy-5-indanylethanimidamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H14N2O/c12-11(13-14)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,14H,1-3,7H2,(H2,12,13)

InChI Key

MFVRFNLKOJMOQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of NaOMe (25 wt % in MeOH, 16.0 mL, 0.070 mol), hydroxylamine hydrochloride (4.9 g, 0.070 mol), and MeOH (60 mL) was heated under reflux for 30 minutes. 5-Indanylacetonitrile (10.0 g, 0.063 mol) was added and heating was continued for 18 hours. The mixture was cooled, concentrated, and partitioned between H2O and ether. The organic phase was dried (MgSO4) and concentrated to give a yellow oil: 11.4 g. The crude product was purified by flash chromatography (eluant 20% EtOAc/hexane; 60% EtOAc/hexane) and recrystallized from ether/hexane to give 6.5 g (54%) of a pale yellow solid, m.p. 60° C.
Name
NaOMe
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
54%

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